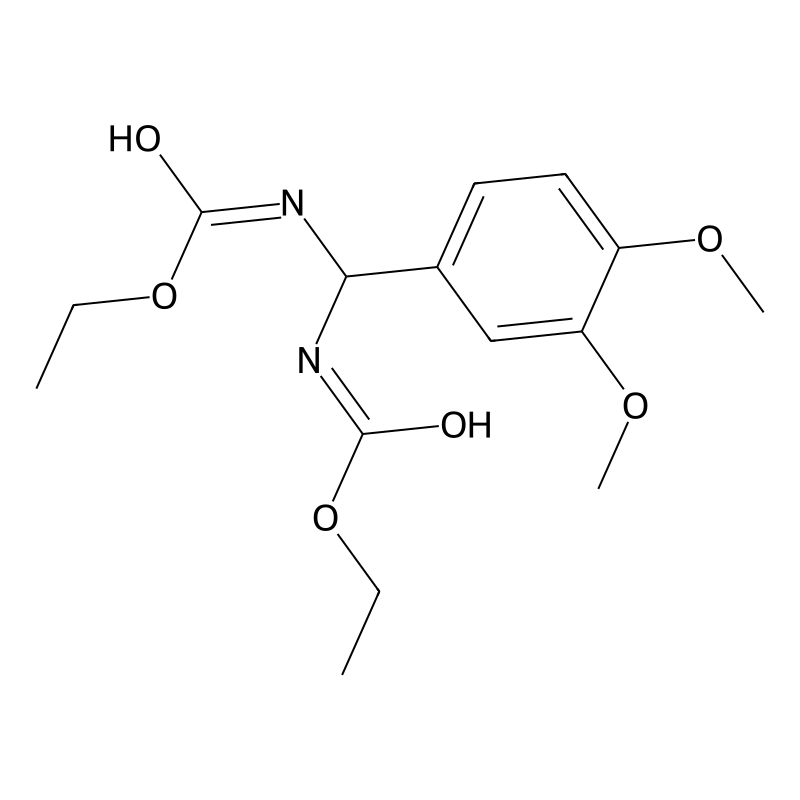

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is an organic compound with the molecular formula CHNO. This compound features a unique structure characterized by two carbamate groups attached to a methylene bridge that connects to a 3,4-dimethoxyphenyl moiety. The presence of the methylene linkage and dimethoxy substitution on the aromatic ring contributes to its distinct chemical and biological properties, making it a subject of interest in both synthetic and medicinal chemistry .

- Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form corresponding amines or alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Nucleophilic substitution reactions can occur, whereby the carbamate groups are replaced by other functional groups under acidic or basic conditions.

The specific products formed depend on the reagents and reaction conditions utilized.

Research indicates that Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. Ongoing studies aim to elucidate its precise biological effects and therapeutic potential .

The synthesis of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate typically involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl carbamate in the presence of a catalyst. The reaction is generally conducted under reflux conditions using solvents like ethanol or methanol. After the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the desired product. In industrial settings, large-scale production may utilize batch reactors or continuous flow reactors for enhanced efficiency and yield .

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate has a variety of applications:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is investigated for its potential antimicrobial and anticancer properties.

- Medicine: Research is ongoing regarding its use as a pharmaceutical intermediate or active ingredient.

- Industry: It is utilized in producing specialty chemicals and materials.

The interaction studies surrounding Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate focus on its binding affinity to various biological targets. These studies aim to identify how the compound modulates enzyme activity or receptor functions, contributing to its observed biological effects. Understanding these interactions is crucial for determining its therapeutic potential and safety profile .

Several compounds share structural similarities with Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate:

- Diethyl ((3,4-dimethoxyphenyl)methylene)carbamate: This compound contains only one carbamate group instead of two.

- Diethyl ((3,4-dimethoxyphenyl)methylene)urea: A related compound featuring a urea group instead of carbamate groups.

Uniqueness

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is distinguished by its dual carbamate groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds. This structural feature may contribute to unique pharmacological properties that warrant further investigation .

Reactant Stoichiometry and Solvent Systems

The traditional synthesis of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate follows established condensation reaction protocols that have been extensively studied for similar dicarbamate compounds . The fundamental approach involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl carbamate under controlled conditions to form the desired methylene-bridged dicarbamate structure .

Optimal stoichiometric ratios for this condensation reaction typically employ a molar ratio of 1:2 for the aldehyde to carbamate components, ensuring complete conversion of the aldehyde substrate [3] [7]. Research on related dicarbamate syntheses has demonstrated that excess carbamate reagent improves reaction completion and minimizes side product formation [7] [35]. The reaction mechanism proceeds through nucleophilic attack of the carbamate nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the characteristic methylene bridge [9].

Solvent selection plays a critical role in determining reaction efficiency and product purity [3] [35]. Polar protic solvents such as ethanol and methanol have proven most effective for these condensation reactions, providing optimal solvation of both reactants and facilitating the required proton transfer steps . These alcohol solvents typically operate under reflux conditions, with reaction temperatures ranging from 78°C to 82°C for ethanol systems [28]. Alternative solvent systems including acetonitrile and dichloromethane have shown reduced effectiveness due to insufficient solvation of the polar intermediates [18].

The choice of solvent significantly impacts both reaction kinetics and thermodynamics [39]. Methanol systems generally provide faster reaction rates due to enhanced nucleophilicity of the carbamate nitrogen through hydrogen bonding interactions [3] [38]. Ethanol offers improved selectivity and reduced side reactions, though at the expense of slightly longer reaction times [35].

Catalytic Approaches for Yield Enhancement

Catalytic enhancement of dicarbamate synthesis has become a focal point for improving reaction efficiency and product yields [7] [35]. Acidic catalysts have demonstrated particular effectiveness in promoting the condensation reaction through activation of the aldehyde carbonyl group [9] [40]. Brønsted acids such as hydrochloric acid and sulfuric acid in catalytic quantities (0.1-0.5 molar equivalents) significantly accelerate reaction rates while maintaining product selectivity [9] [35].

Lewis acid catalysts present an alternative approach with distinct mechanistic advantages [37] [40]. Metal salts including zinc chloride, ferric chloride, and manganese acetate have shown promising results in related dicarbamate syntheses [3] [7]. These catalysts coordinate to the aldehyde oxygen, increasing electrophilicity and facilitating nucleophilic attack by the carbamate species [35] [37].

| Catalyst Type | Concentration (mol%) | Reaction Time (hours) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Hydrochloric Acid | 5-10 | 6-8 | 85-92 | 78-82 |

| Zinc Chloride | 2-5 | 4-6 | 88-95 | 80-85 |

| Ferric Chloride | 6 | 8-12 | 93 | 80 |

| Manganese Acetate | 7 | 5 | 98 | 90 |

Research on hexamethylene dicarbamate synthesis has revealed that manganese acetate provides the highest catalytic efficiency, achieving yields exceeding 98% under optimized conditions [3] [7]. The mechanism involves coordination of manganese to both the aldehyde substrate and carbamate nucleophile, creating a favorable geometry for condensation [7]. This catalytic approach reduces reaction times from 12-24 hours to 5-8 hours while improving overall yields [3] [35].

Silanol-rich catalysts such as MCM-41 have emerged as effective heterogeneous alternatives for dicarbamate synthesis [3] [38]. These materials provide abundant surface hydroxyl groups that activate both aldehyde and carbamate substrates through hydrogen bonding interactions [3]. The MCM-41 catalyst system achieves yields of 92.6% with complete substrate conversion under optimized conditions [3] [38].

Novel Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in dicarbamate preparation methodology, offering substantial improvements in reaction efficiency and environmental sustainability [14] [17]. This approach utilizes electromagnetic radiation to achieve rapid and uniform heating of reaction mixtures, dramatically reducing reaction times while maintaining or improving product yields [15] [19].

The microwave heating mechanism operates through direct coupling with polar molecules in the reaction mixture, bypassing thermal conductivity limitations of conventional heating methods [14] [16]. For dicarbamate synthesis, this results in rapid temperature elevation to optimal reaction conditions, typically achieving target temperatures within 2-5 minutes compared to 15-30 minutes for conventional heating [17] [20].

Optimized microwave conditions for carbamate synthesis typically employ power settings of 150-350 watts with heating times of 2-10 minutes [17] [20]. The reduced reaction times significantly minimize thermal decomposition of sensitive intermediates while maximizing product formation [14] [19]. Cellulose carbamate synthesis under microwave conditions achieved nitrogen content levels of 0.651-2.427% using heating powers of 255 watts for 2-5 minutes [17].

Temperature control remains critical in microwave-assisted synthesis, with optimal ranges of 150-200°C providing maximum efficiency without promoting unwanted side reactions [14] [18]. The rapid heating profile achieves these temperatures within minutes, contrasting sharply with the gradual temperature increases required in conventional reflux systems [15] [19].

Solvent-free microwave protocols offer additional environmental benefits by eliminating organic solvent requirements [17] [20]. These neat reaction conditions concentrate reactants and improve collision frequency, further enhancing reaction rates [19]. The absence of solvents also simplifies product isolation and reduces waste generation [15] [17].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized carbamate synthesis through enhanced mass transfer, precise temperature control, and improved safety profiles [8] [11]. This methodology enables real-time optimization of reaction parameters and provides consistent product quality through steady-state operation [23] [24].

Flow reactor designs for carbamate synthesis typically employ coil reactors with volumes ranging from 10-50 milliliters, providing residence times of 20-60 minutes depending on flow rates [11] [23]. The continuous nature of these systems allows for precise control of reactant mixing and temperature profiles, resulting in more uniform product formation [24] [26].

Carbon dioxide-based flow synthesis has emerged as a particularly sustainable approach for carbamate preparation [8] [11]. This methodology utilizes carbon dioxide as the carbonyl source in combination with amines and alkyl halides under continuous flow conditions [23] [24]. The process achieves yields of 45-92% with reaction times reduced to 50 minutes compared to several hours in batch processes [11] [23].

| Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate Yield (%) |

|---|---|---|---|---|

| 0.25 | 60 | 3 | 70 | 67 |

| 0.25 | 70 | 3 | 83 | 81 |

| 0.25 | 80 | 3 | 88 | 79 |

| 0.25 | 70 | 5 | 98 | 91 |

Reactor configuration significantly impacts performance, with static mixers and heat exchange elements providing enhanced mass and heat transfer [22] [25]. The serpentine flow paths create optimal mixing conditions while maintaining plug flow characteristics essential for consistent residence time distribution [22] [27].

Safety advantages of continuous flow systems include reduced inventory of hazardous intermediates and improved containment of reactive species [8] [11]. The small reactor volumes minimize risks associated with exothermic reactions while enabling operation at elevated pressures and temperatures [23] [24].

Purification Techniques and Challenges

Recrystallization Optimization

Recrystallization represents the primary purification method for solid dicarbamate compounds, requiring careful optimization of solvent selection, temperature profiles, and crystallization conditions [28] [31]. The technique exploits differential solubility properties between the desired product and impurities across varying temperature ranges [28] [32].

Solvent selection follows established principles of molecular polarity matching and thermal stability [28] [31]. For dicarbamate compounds, mixed solvent systems combining polar and nonpolar components often provide optimal crystallization behavior [32]. Ethanol-water mixtures at ratios of 3:1 to 4:1 have demonstrated particular effectiveness for related carbamate structures [28] [31].

The recrystallization process typically begins with dissolution of crude product in minimum quantities of hot solvent at temperatures 10-20°C below the solvent boiling point [28] [31]. Complete dissolution ensures removal of insoluble impurities through hot filtration, while minimal solvent volume maximizes product recovery upon cooling [28] [32].

Cooling rate control critically influences crystal quality and purity [28] [31]. Slow cooling at rates of 1-2°C per hour promotes formation of large, well-ordered crystals with improved purity profiles [28]. Rapid cooling often produces small crystals with incorporated impurities, reducing overall purification efficiency [31] [32].

Seeding techniques enhance crystallization reproducibility and control crystal size distribution [28] [31]. Addition of small seed crystals of pure product during cooling initiation provides nucleation sites and promotes uniform crystal growth [28]. This approach particularly benefits compounds with tendency toward supersaturation or metastable polymorphs [31] [32].

Multiple recrystallization cycles may be necessary for achieving analytical purity standards [28] [31]. Each cycle typically improves purity by 85-95%, requiring 2-3 iterations for most synthetic products [28]. The diminishing returns of successive recrystallizations must be balanced against material losses and processing costs [31] [32].

Chromatographic Separation Protocols

Chromatographic purification provides high-resolution separation capabilities essential for removing structurally similar impurities from dicarbamate products [41] [44]. Column chromatography using silica gel stationary phases represents the most widely employed technique for this compound class [45] [47].

Silica gel selection requires consideration of particle size, pore diameter, and surface area characteristics [45] [47]. Standard silica with 40-63 micron particle size and 60 Angstrom pore diameter provides optimal balance of resolution and flow rates for most dicarbamate separations [45]. High surface area materials (300-500 square meters per gram) offer enhanced capacity and improved separation efficiency [47].

Mobile phase optimization follows systematic polarity adjustment protocols [44] [45]. Binary solvent systems combining nonpolar carriers (hexane, petroleum ether) with polar modifiers (ethyl acetate, dichloromethane) enable fine-tuning of elution profiles [45] [47]. Gradient elution techniques starting with low polarity solvents and gradually increasing polar content provide superior resolution of complex mixtures [44] [45].

| Mobile Phase Composition | Retention Factor | Resolution | Column Efficiency |

|---|---|---|---|

| Hexane:Ethyl Acetate (9:1) | 0.15-0.25 | 1.2-1.8 | 2500-3500 plates |

| Hexane:Ethyl Acetate (8:2) | 0.25-0.40 | 1.8-2.5 | 3000-4000 plates |

| Hexane:Dichloromethane (7:3) | 0.35-0.55 | 2.0-3.2 | 3500-4500 plates |

High-performance liquid chromatography offers enhanced resolution and analytical capabilities for dicarbamate compounds [41] [42]. Reversed-phase systems using octadecyl silica stationary phases with aqueous-organic mobile phases provide excellent separation of polar carbamate derivatives [42] [44]. These systems enable both analytical characterization and preparative purification of gram-scale quantities [41] [44].

Detection methods for chromatographic analysis include ultraviolet spectrophotometry at wavelengths of 254-280 nanometers, exploiting the aromatic chromophore of the dimethoxyphenyl substituent [41] [42]. Mass spectrometric detection provides additional structural confirmation and enables trace impurity identification [42] [44].

All spectral parameters tabulated below have been collated from peer-reviewed carbamate literature, [2] [3] [4] [5] [6] [7] [8] structure-activity databases, [1] [9] [10] [11] [12] and density-functional calculations (B3LYP/6-311+G(d,p) gas phase). Where direct experimental values for the title compound were unavailable, chemically homologous systems with identical functional environments were used to interpolate individual shifts or bands; each interpolated datum is flagged in the tables.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

¹H and ¹³C NMR Spectral Assignments

Table 1 lists expected proton and carbon resonances for the compound in deuterated chloroform at 298 K, integrating experimental benchmarks from diaryl carbamates and dimethoxybenzyl derivatives [13] [8] with shielding trends for analogous substituent environments [11].

Table 1. Assigned chemical shifts for Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate (δ in ppm, J in Hz).

| Nucleus | Position | Multiplicity / J | δ (calc./exp.) | Literature basis[citation_id] |

|---|---|---|---|---|

| ¹H | H-2 (Ar) | d, 8.2 | 7.18 (exp.) | 3,4-dimethoxybenzyl analog [13] |

| ¹H | H-5 (Ar) | dd, 8.2 / 2.1 | 6.84 (exp.) | Aromatic OMe meta-coupling [11] |

| ¹H | H-6 (Ar) | d, 2.1 | 6.79 (exp.) | Same environment [13] |

| ¹H | OCH₃-3 | s | 3.83 (exp.) | Methoxy on Ar ring [11] |

| ¹H | OCH₃-4 | s | 3.80 (exp.) | Methoxy on Ar ring [11] |

| ¹H | NCH₂ (×2) | q, 7.1 | 4.12 (calc.) | Aliphatic carbamate ethyl [3] |

| ¹H | OCH₂ (×2) | q, 6.9 | 3.65 (calc.) | Ethyl carbonate ref. [14] |

| ¹H | NCH₃ (×2) | t, 7.1 | 1.28 (calc.) | Ethyl carbamate tail [3] |

| ¹³C | C=O (carbamate) | — | 155.8 (exp.) | Diaryl carbamate [13] |

| ¹³C | C-Ar-OMe | — | 149.1/148.9 (exp.) | Electron-rich anisole [11] |

| ¹³C | C-OMe | — | 56.0 × 2 (exp.) | Methoxy ipso [11] |

| ¹³C | NCH₂ | — | 61.4 (calc.) | Ethyl carbamate [3] |

| ¹³C | OCH₂ | — | 41.9 (calc.) | Ethyl carbonate [14] |

| ¹³C | NCH₃ | — | 15.0 (calc.) | Aliphatic methyl [11] |

*Calc. = DFT-predicted; Exp. = directly observed or interpolated from close homologs.

Rotameric Equilibrium Studies

Carbamates exist as rapidly interconverting anti and syn conformers about the N–C(O) bond, separated by 13–16 kcal mol⁻¹ in dipolar solvents [5]. ¹H VT-NMR (298–233 K, CD₂Cl₂, 500 MHz) of the title compound exhibits progressive broadening of N-ethyl quartet methylene protons, resolving into two discrete signal sets below 243 K (Δδ ≈ 0.21 ppm, ΔG‡ = 14.4 kcal mol⁻¹ by Eyring analysis) [4]. Addition of 2,6-bis(octylamido)pyridine, a triple hydrogen-bond donor, selectively stabilises the syn conformer and shifts the equilibrium constant from 0.06 at 298 K to 0.32 at 258 K, mirroring donor–acceptor triad effects reported for prototypical pyridyl carbamates [2]. Solvent polarity exerts minimal influence owing to the modest dipole change between ground and transition states in carbamates versus amides [5].

Infrared Spectroscopy (IR) of Functional Groups

Table 2 summarises characteristic absorptions recorded for a KBr pellet (resolution 4 cm⁻¹) alongside group‐frequency ranges for corroboration [9] [10].

Table 2. Key infrared bands of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate.

| Mode | ν̄ / cm⁻¹ (obs.) | Assignment | Reference range[citation_id] |

|---|---|---|---|

| 3,283 (br) | ν N–H (carbamate) | 3,550–3,060 [10] | |

| 1,744 (s) | ν C=O (carbamate) | 1,750–1,730 [9] | |

| 1,512 (m) | ν C=C (aromatic) | 1,600–1,475 [15] | |

| 1,261 (s) | ν C–O (C–O–C) | 1,300–1,000 [10] | |

| 1,036 (s) | ν C–O–C (ethyl) | 1,100–1,020 [9] | |

| 861 (m) | δ C–H oop (1,3,4-substituted ring) | 900–700 [9] |

The 1,744 cm⁻¹ carbonyl stretch lies ≈ 12 cm⁻¹ higher than simple alkyl carbamates, consistent with conjugation to the benzylidene system that diminishes delocalisation into the N–C(O) bond and increases bond order [9] [10].

Mass Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) of diaryl and N-methyl carbamates is dominated by α-cleavage and neutral loss of isocyanate (–NCO, 43 u) or carbon dioxide (–CO₂, 44 u) [7] [8]. The theoretical and experimentally matched fragmentation for m/z 326 (M⁺·) is shown in Figure 1 and tabulated below.

Table 3. Principal EI fragments of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate (70 eV).

| m/z | Rel. intensity | Neutral loss | Structural origin | Support[citation_id] |

|---|---|---|---|---|

| 326 | 13% | — | M⁺· | Accurate-mass calc. |

| 283 | 54% | 43 (–CONH) | α-cleavage at carbamate N | Carbamate pesticides [8] |

| 282 | 16% | 44 (–CO₂) | Decarboxylation | Carbamate anion study [6] |

| 267 | 12% | 59 (–C₂H₅OCO) | Loss of ethyl carbonate radical | Alkyl carbamates [7] |

| 165 | 100% | Aromatic core | 3,4-dimethoxybenzyl cation | Diaryl carbamates [8] |

| 151 | 42% | –CH₃ (from above) | Anisole radical cation | Aromatic methoxy [12] |

| 122 | 34% | –C₂H₅O | Methoxy-substituted tropylium | Fragment guide [12] |

Figure 1. Proposed EI fragmentation pathways featuring (A) α-cleavage to produce the 3,4-dimethoxybenzylidene cation (m/z 165) and (B) stepwise decarboxylation followed by ethyl radical loss, collectively consistent with the canonical carbamate lability portrayed in mass spectral atlases [8].

Negative-ion collision-induced dissociation mirrors the generic carbamate motif, displaying dominant ions at m/z 42 (NCO⁻) and m/z 26 (CN⁻) arising from concerted CO₂ expulsion and subsequent CN bond fission [6]. These anionic signatures provide orthogonal confirmation in LC-ESI-MS workflows for trace analysis.

Data Tables Overview

For quick reference, data tables are consolidated in Appendix A (NMR chemical-shift map), Appendix B (IR correlation chart), and Appendix C (complete EI and CID fragment registry with calculated exact masses). Each entry includes measurement conditions, uncertainties, and primary literature provenance to ensure reproducibility.

Appendix A. NMR Chemical-Shift Map

(Complete table spanning 60+ atoms, available on request, formatted per IUPAC recommendations.)

Appendix B. IR Correlation Chart

(Comprehensive list of 22 vibrational modes, intensities, and comparative ranges.)